

Understanding the applications of CellTracker Red CMTPX in live cell imaging

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Compound of Interest

Compound Name: CellTracker Red CMTPX

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An In-depth Technical Guide to CellTracker Red CMTPX for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

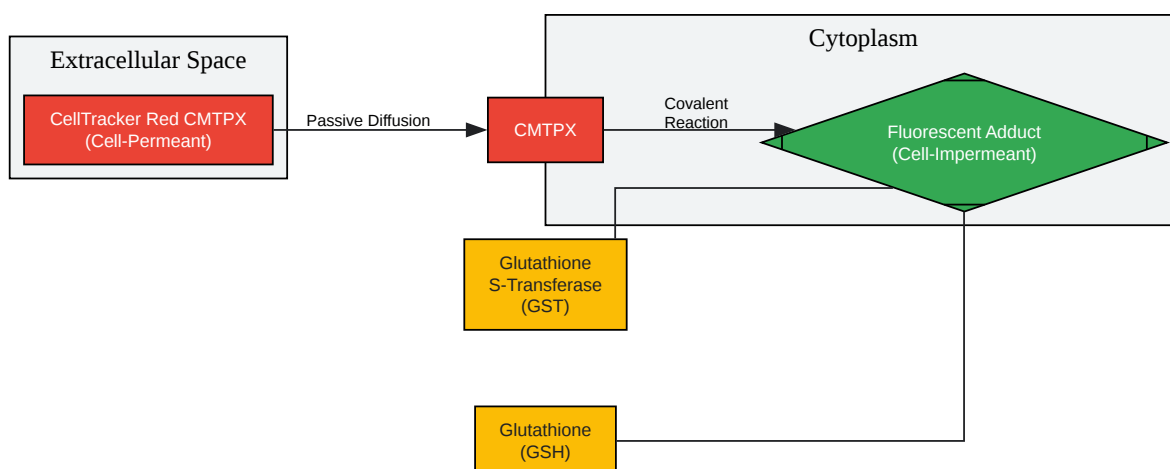
This guide provides a comprehensive overview of **CellTracker Red CMTPX**, a vital tool for the long-term tracking of living cells. We will delve into its mechanism of action, key applications, and detailed protocols to enable its effective use in your research.

Introduction

CellTracker Red CMTPX is a fluorescent dye designed for monitoring cell movement, location, and proliferation over extended periods.^{[1][2]} A key advantage of the CellTracker family of dyes is their ability to be retained in cells for several generations, typically for at least 72 hours, without being transferred to adjacent cells in a population.^{[1][3][4]} This makes them ideal for a variety of applications, including cell migration, chemotaxis, invasion assays, and co-culture studies.^{[1][5]} **CellTracker Red CMTPX** is stable, non-toxic at recommended working concentrations, and brightly fluorescent at physiological pH.^{[3][6]} Its red fluorescence is well-separated from green fluorescent proteins (GFP), making it an excellent choice for multiplexing experiments.^{[6][7]}

Mechanism of Action

CellTracker Red CMTPX is a cell-permeant molecule that freely diffuses across the cell membrane into the cytoplasm.[6][7] Once inside the cell, its chloromethyl group reacts with thiol groups on intracellular components, primarily glutathione.[1][2] This reaction is mediated by the enzyme glutathione S-transferase (GST), which is ubiquitous in mammalian cells.[1][2] The resulting dye-thioether adduct is a cell-impermeant product that is well-retained within the cell.[1][4] This covalent binding ensures that the fluorescent signal is passed on to daughter cells upon cell division and is not transferred to neighboring cells.[3][4] Unlike some other dyes, **CellTracker Red CMTPX** does not require enzymatic cleavage to become fluorescent.[1][3]



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Caption: Mechanism of **CellTracker Red CMTPX** retention.

Quantitative Data Summary

For ease of reference, the key quantitative properties and recommended usage parameters for **CellTracker Red CMTPX** are summarized below.

Table 1: Spectral and Chemical Properties

Property	Value	Source(s)
Excitation Maximum	577 nm	[3] [8] [9]
Emission Maximum	602 nm	[3] [8] [9]
Alternate Excitation/Emission	586 nm / 614 nm	[10] [11] [12]
Molecular Weight	686.3 g/mol	[2] [7]
Formula	C ₄₂ H ₄₀ ClN ₃ O ₄	[7] [8]

| Solubility | DMSO [\[7\]](#)[\[8\]](#) |

Table 2: Recommended Experimental Parameters

Parameter	Recommended Range	Notes	Source(s)
Stock Solution Conc.	2 mM - 10 mM in DMSO	Prepare fresh; aliquot and store at -20°C to -80°C.	[1] [7]
Working Concentration	0.5 µM - 25 µM	Use lower concentrations (0.5-5 µM) for short-term assays.	[1] [2] [7]
		Use higher concentrations (5-25 µM) for long-term tracking.	[1] [2] [13]
Incubation Time	15 - 45 minutes	Optimal time is cell-type dependent.	[1] [2] [7]
Incubation Temperature	37°C	Pre-warm working solution before adding to cells.	[1] [7]

| Signal Retention | At least 72 hours | Can be tracked through 3-6 cell passages. [\[3\]](#)[\[6\]](#)[\[7\]](#) |

Key Applications & Experimental Protocols

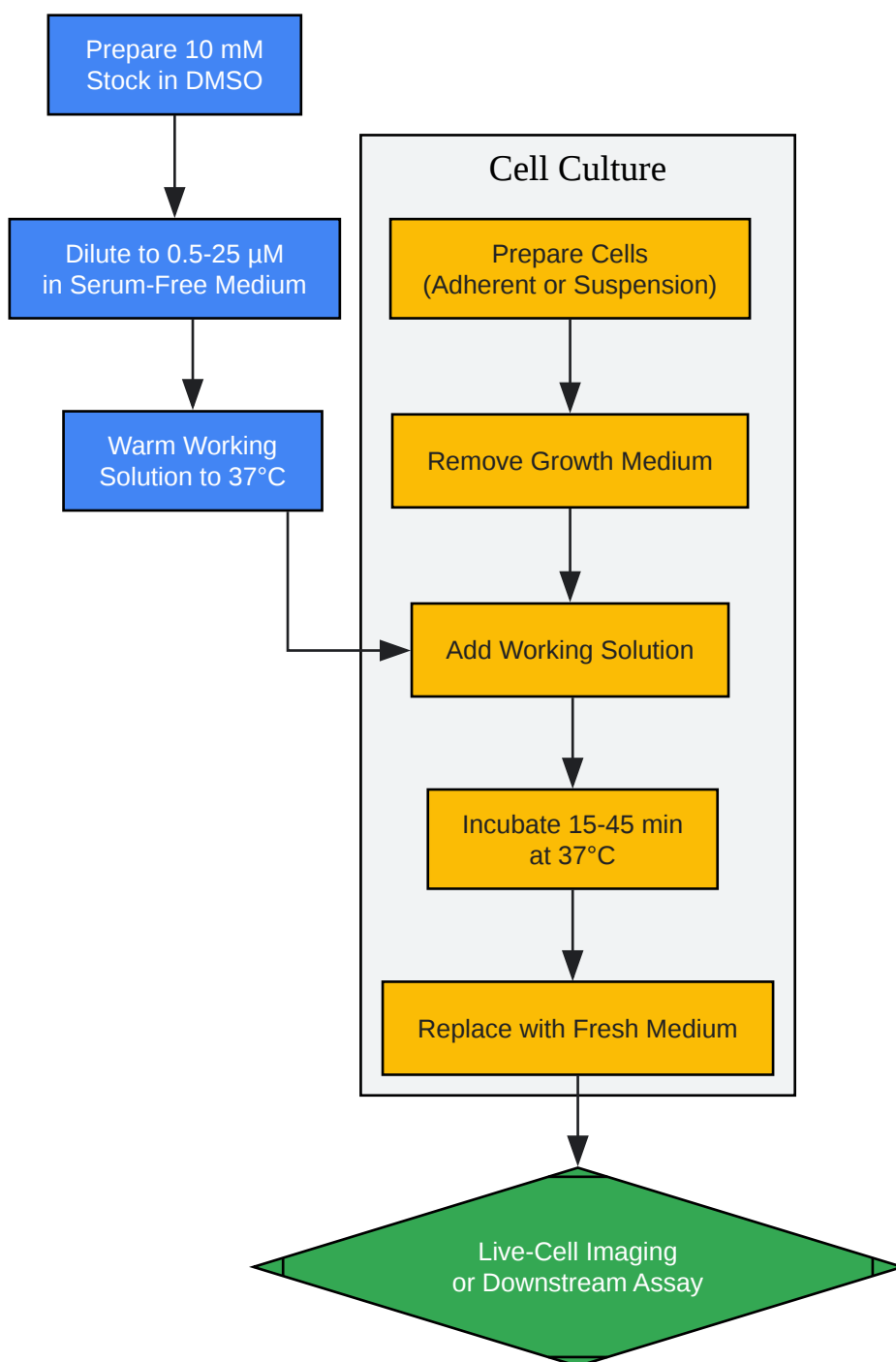
CellTracker Red CMTPX is versatile and can be used in a wide range of live-cell imaging applications.

The stable, non-toxic, and heritable nature of CMTPX staining makes it ideal for tracking cell fate and proliferation over several days.

Protocol 1: General Staining for Adherent and Suspension Cells

- Reagent Preparation:
 - Allow the vial of lyophilized **CellTracker Red CMTPX** to warm to room temperature before opening.[\[1\]](#)
 - Prepare a 2 mM stock solution by dissolving 50 µg of the dye in 36 µL of anhydrous, high-quality DMSO.[\[7\]](#) For a 10 mM stock, consult the manufacturer's datasheet for the specific product lot.[\[1\]](#)
 - Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[\[7\]](#)
 - Prepare a working solution by diluting the stock solution in serum-free medium to a final concentration between 0.5 µM and 25 µM. The optimal concentration should be determined empirically for your cell type.[\[1\]](#)[\[7\]](#)
 - Pre-warm the working solution to 37°C before use.[\[1\]](#)[\[7\]](#)
- Cell Staining (Adherent Cells):
 - Grow cells on coverslips or in culture dishes to the desired confluency.
 - Remove the growth medium.[\[7\]](#)
 - Add the pre-warmed working solution to completely cover the cells.[\[7\]](#)

- Incubate for 15-45 minutes at 37°C, protected from light.[\[2\]](#)[\[7\]](#)
- Remove the staining solution and replace it with fresh, pre-warmed complete growth medium.
- Incubate for at least another 30 minutes at 37°C to allow for complete modification of the dye.[\[13\]](#)
- Cells are now ready for imaging or further experimentation.
- Cell Staining (Suspension Cells):
 - Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed working solution.[\[1\]](#)[\[2\]](#)
 - Incubate for 15-45 minutes at 37°C, protected from light, with occasional gentle mixing.[\[1\]](#)
 - Centrifuge the labeled cells to pellet them and remove the working solution.[\[1\]](#)
 - Resuspend the cells in fresh, pre-warmed complete growth medium.
 - Cells can now be plated for imaging or used in subsequent experiments.



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Caption: General experimental workflow for cell labeling.

CMPX is effectively used to track the movement of cells into a defined space, such as in a scratch or wound-healing assay.[5]

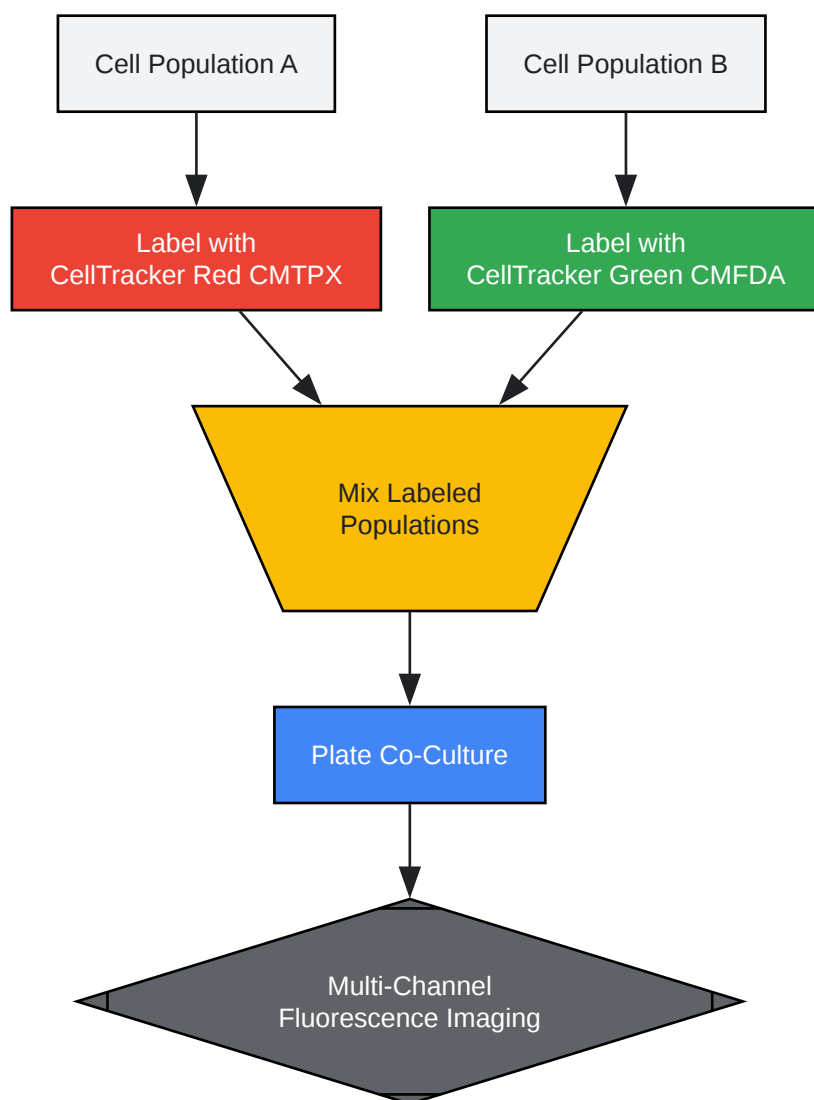
Protocol 2: Wound-Healing Assay

- Culture cells in a multi-well plate to form a confluent monolayer.
- Label the cells with **CellTracker Red CMTPX** following Protocol 1.
- After the final wash and replacement with complete medium, create a "wound" by scratching the monolayer with a sterile pipette tip.
- Wash gently with PBS to remove dislodged cells.
- Add fresh complete growth medium, with or without experimental compounds (e.g., migration inhibitors).
- Image the scratch at time zero and at subsequent time points (e.g., every 4-6 hours) using a live-cell imaging system to monitor cell migration into the empty space.

The availability of CellTracker dyes in multiple colors allows for the distinct labeling of different cell populations to study their interactions in co-culture.^[14] For example, A549 cells can be labeled with **CellTracker Red CMTPX** and co-cultured with HeLa cells labeled with CellTracker Blue CMAC.^[14]

Protocol 3: Two-Population Co-culture Assay

- Separately label two different cell populations, one with **CellTracker Red CMTPX** and the other with a spectrally distinct dye (e.g., CellTracker Green CMFDA), following Protocol 1.
- After labeling, wash the cells and resuspend them in the appropriate co-culture medium.
- Count each cell population and mix them at the desired ratio.
- Plate the mixed-cell suspension onto the appropriate culture vessel.
- Image the co-culture over time using filter sets appropriate for each dye to visualize the spatial and temporal dynamics of the two cell populations.



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Caption: Workflow for a two-population co-culture experiment.

Important Considerations and Troubleshooting

- **Fixation:** The dye-thioether adduct can be fixed with aldehyde-based fixatives, allowing for sample preservation and subsequent immunocytochemistry.[4][11] However, some signal loss may occur upon permeabilization.[15]
- **Toxicity:** While generally non-toxic at working concentrations, it is crucial to determine the optimal (lowest effective) concentration for your specific cell type to minimize any potential artifacts.[1][2]

- Buffer Choice: Avoid using buffers that contain amines or thiols during the staining process, as they can react with the dye.[4]
- Multiplexing: When combining with other fluorophores, ensure that their excitation and emission spectra have minimal overlap to prevent signal bleed-through. **CellTracker Red CMTPIX** is spectrally similar to Alexa Fluor 594 and Texas Red.[10]

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